Propanedioic acid, (ethoxyimino)-, diethyl ester
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Overview
Description
Propanedioic acid, (ethoxyimino)-, diethyl ester is an organic compound with the molecular formula C₉H₁₅NO₅ It is a derivative of malonic acid, where the hydrogen atoms are replaced by ethoxyimino and diethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanedioic acid, (ethoxyimino)-, diethyl ester can be synthesized through the reaction of malonic acid derivatives with ethoxyimino compounds under specific conditions. The reaction typically involves the use of a base such as sodium ethoxide to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, (ethoxyimino)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The ethoxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon and specific solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted malonic acid esters.
Scientific Research Applications
Propanedioic acid, (ethoxyimino)-, diethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which propanedioic acid, (ethoxyimino)-, diethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethoxyimino group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The pathways involved include enzymatic catalysis and receptor binding, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Malonic acid, diethyl ester: A simpler ester derivative of malonic acid.
Propanedioic acid, (acetylamino)-, diethyl ester: Contains an acetylamino group instead of an ethoxyimino group.
Propanedioic acid, oxo-, diethyl ester: Contains an oxo group instead of an ethoxyimino group.
Uniqueness
Propanedioic acid, (ethoxyimino)-, diethyl ester is unique due to the presence of the ethoxyimino group, which imparts distinct chemical properties and reactivity compared to other malonic acid derivatives. This uniqueness makes it valuable for specific applications in synthesis and research.
Properties
CAS No. |
69740-43-8 |
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Molecular Formula |
C9H15NO5 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
diethyl 2-ethoxyiminopropanedioate |
InChI |
InChI=1S/C9H15NO5/c1-4-13-8(11)7(10-15-6-3)9(12)14-5-2/h4-6H2,1-3H3 |
InChI Key |
XEGCZLUQXCQEMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NOCC)C(=O)OCC |
Origin of Product |
United States |
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